2-Methoxyresorcinol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methoxybenzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3/c1-10-7-5(8)3-2-4-6(7)9/h2-4,8-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFYYAIBEHOEZKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60183520 | |
| Record name | 2-O-Methylpyrogallol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60183520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29267-67-2 | |
| Record name | 2-Methoxyresorcinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29267-67-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-O-Methylpyrogallol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029267672 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-O-Methylpyrogallol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60183520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methoxyresorcinol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.024 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 2-O-METHYLPYROGALLOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3UW7031F6P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Methoxy-1,3-benzenediol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0133970 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthetic Methodologies and Chemical Transformations of 2 Methoxyresorcinol
Established Synthesis Pathways
The synthesis of 2-Methoxyresorcinol can be achieved through several established methods, involving the modification of simpler phenolic compounds or related structures.
Methylation of Resorcinol (B1680541)
One common approach for synthesizing this compound involves the methylation of resorcinol. This transformation typically utilizes methylating agents, such as dimethyl sulfate (B86663) or methyl iodide, in the presence of a base. smolecule.com While direct methylation of resorcinol can yield this compound, it may also produce other methylated products, potentially leading to mixtures of regioisomers.
Hydroxylation of Methoxybenzene (Anisole) and Subsequent Derivatization
Another synthetic route to this compound involves the hydroxylation of methoxybenzene (anisole). smolecule.com This initial hydroxylation step is followed by subsequent reactions designed to introduce a second hydroxyl group at the appropriate position on the benzene (B151609) ring, ultimately leading to the formation of this compound. Studies have explored enzymatic approaches, such as using engineered variants of toluene (B28343) 4-monooxygenase (T4MO), to oxidize o-methoxyphenol, a related compound, yielding 4-methoxyresorcinol and 3-methoxycatechol, alongside methoxyhydroquinone. nih.govresearchgate.net While these studies focus on related methoxyphenols, they highlight the potential for hydroxylation strategies in accessing substituted resorcinol derivatives.
Chemical Modification of Related Compounds
This compound can also be synthesized through various chemical modifications of related compounds. smolecule.com For instance, it can be obtained from the deprotection of protected derivatives. smolecule.com One example involves the conversion of 5-bromo-2-methoxyresorcinol (B16964) to this compound using standard methods. googleapis.com Another approach involves starting from 3,5-dibromo-2-methoxyphenol, protecting the phenol (B47542) group, and then converting the dibromo groups to dicyano groups, followed by reduction to obtain a compound that can be transformed into a derivative related to this compound. maynoothuniversity.ie The synthesis of 2-chloro-4-methoxyresorcinol, a chlorinated analog, has been reported starting from 2-chloro-3-hydroxy-4-methoxybenzaldehyde (B1582899) through oxidation. thieme-connect.com
Improved Metalation of 2,4,6-Tribromoanisole
An improved process for preparing 5-bromo-2-methoxyresorcinol, an intermediate that can be converted to this compound, involves the metalation of 2,4,6-tribromoanisole. googleapis.comgoogle.com This method utilizes lower alkyl lithium, such as n-butyllithium, in a solvent like pentane (B18724) under heterogeneous conditions at low temperatures (approximately -20°C to -10°C). googleapis.comgoogle.com The resulting lithio species is then reacted with an electrophile, such as trimethyl borate, at temperatures between -30°C and 0°C. googleapis.comgoogle.com The product from this reaction is subsequently oxidatively converted to 5-bromo-2-methoxyresorcinol. googleapis.comgoogle.com This improved heterogeneous metalation process offers advantages over previous methods that yielded low yields and complex mixtures under homogeneous conditions or at room temperature. googleapis.com
O-Alkylation of Pyrogallol (B1678534)
The O-alkylation of pyrogallol has been explored as a method to generate resorcinol precursors with alkyl substitutions. In one study, O-alkylation of pyrogallol with methyl iodide generated this compound, although it was obtained as part of an inseparable mixture of regioisomers. nih.gov Pyrogallol monomethyl ether, which is also known as 2-methoxy-1,2-benzenediol or guaiacol, can be prepared by the methylation of pyrogallol with methylating agents like dimethyl sulfate or methyl iodide. orgsyn.org While pyrogallol monomethyl ether is a related compound, the O-alkylation of pyrogallol can lead to different methylation patterns depending on the reaction conditions and stoichiometry.
Derivatization and Functionalization Reactions
This compound can undergo various derivatization and functionalization reactions due to the presence of its hydroxyl and methoxy (B1213986) groups, as well as the reactive sites on the aromatic ring. These reactions allow for the modification of its structure to synthesize more complex organic molecules.
Possible reactions include oxidation to form quinones or other oxidized derivatives. smolecule.com The hydroxyl and methoxy groups can participate in electrophilic aromatic substitution reactions, enabling further functionalization of the aromatic ring. smolecule.com Additionally, this compound can react with aldehydes or ketones to form condensation products. smolecule.com
Research has also explored the use of this compound in the synthesis of crown ethers (corands) that feature inward-facing methoxyl groups. acs.orgresearchgate.net These syntheses highlight the ability to utilize the structural features of this compound in constructing larger, more complex molecular architectures with specific binding properties. researchgate.net
Another example of derivatization is the formation of esters. Resorcinol derivatives, including those related to this compound, have been isolated as acetates from natural sources. researchgate.net This suggests that the hydroxyl groups of this compound can be readily esterified.
Furthermore, this compound has been used as a template in template-directed selective photodimerization reactions of diarylpenta-2,4-dienoic acids, demonstrating its utility in directing chemical transformations. acs.org
Data regarding specific yields and reaction conditions for the derivatization and functionalization reactions of this compound are often detailed within specific synthetic procedures in chemical literature. For instance, the synthesis of 2-chloro-4-methoxyresorcinol from 2-chloro-3-hydroxy-4-methoxybenzaldehyde using SeO2 and H2O2 in CH2Cl2 is reported to yield 89% of the product. thieme-connect.com
While comprehensive data tables covering all possible derivatization reactions are extensive and depend heavily on the specific transformation being performed, the examples above illustrate the types of reactions this compound can undergo and the level of detail available in research findings.
Oxidation Reactions Leading to Quinones or Other Oxidized Derivatives
Phenols, including this compound, can be readily oxidized to their corresponding quinones. libretexts.org This transformation involves the conversion of the hydroxyl groups on the aromatic ring into carbonyl groups, often resulting in colored products. libretexts.org Dihydroxybenzenes are known to be easily oxidized to quinones by various oxidizing agents. libretexts.org Examples of such oxidizing agents include sodium dichromate (Na2Cr2O7), chromium trioxide (CrO3), and potassium nitrosodisulfonate [(KSO3)2NO], also known as Fremy's salt. libretexts.org Conversely, quinones can be reduced back to hydroquinones using reducing agents such as stannous chloride (SnCl2) or sodium borohydride (B1222165) (NaBH4). libretexts.org The oxidation of this compound can lead to the formation of quinones or other oxidized derivatives, which may possess different biological activities. smolecule.com For instance, 5-bromo-2-methoxyresorcinol can be oxidized to form quinones.
Electrophilic Aromatic Substitution Reactions at Hydroxyl and Methoxy Groups
Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds where an electrophile replaces a hydrogen atom on the aromatic ring. sinica.edu.tw Substituents on the benzene ring can significantly influence the reactivity and regioselectivity of EAS reactions. msu.edu Groups like hydroxyl (-OH) and methoxy (-OCH3) are considered activating groups because they donate electron density to the benzene ring, making it more reactive towards electrophiles. doubtnut.com, msu.edu These groups typically direct incoming electrophiles to the ortho and para positions relative to their location on the ring. sinica.edu.tw The hydroxyl and methoxy groups in this compound can participate in electrophilic aromatic substitution reactions, enabling further functionalization of the compound. smolecule.com
Condensation Reactions with Aldehydes or Ketones for Complex Organic Molecules
Condensation reactions involve the combination of two molecules, often with the elimination of a small molecule like water. libretexts.org Aldehyde and ketone condensation reactions, such as the aldol (B89426) condensation and Claisen-Schmidt reaction, are fundamental carbon-carbon bond-forming processes in organic synthesis. libretexts.org this compound can react with aldehydes or ketones to form various condensation products. smolecule.com These reactions can be valuable in synthesizing complex organic molecules. smolecule.com For example, the Claisen-Schmidt condensation is a specific type of aldol condensation that occurs between ketones and aryl aldehydes to form α,β-unsaturated derivatives. libretexts.org, libretexts.org
Synthesis of Crown Ethers (Corands) from this compound
Crown ethers, also known as corands, are macrocyclic polyethers characterized by a ring containing multiple ether groups. jetir.org They are known for their ability to complex with metal ions. jetir.org The synthesis of crown ethers often involves cyclization reactions. jetir.org, vt.edu A series of new crown ethers bearing inward-facing methoxyl groups have been synthesized from this compound. researchgate.net, acs.org These syntheses contribute to the exploration of new host-guest chemistry and the development of selective cation binding agents. jetir.org
Noviosylation of Coumarin (B35378) Phenols Derived from this compound
Noviosylation is a glycosylation reaction involving the attachment of a novobiose unit. Novobiocin is an aminocoumarin antibiotic produced by Streptomyces niveus. wikipedia.org, microbenotes.com It is an aminocoumarin that can be divided into three parts: a benzoic acid derivative, a coumarin residue, and the sugar novobiose. wikipedia.org While the direct noviosylation of coumarin phenols derived from this compound is a specific and potentially complex transformation, it relates to the broader field of modifying coumarin structures, which can be synthesized from various precursors, including those related to resorcinol derivatives. Coumarins are a class of aromatic organic compounds. fishersci.com, fishersci.se
Synthetic Applications in Chemical Synthesis
This compound serves as a versatile building block in organic synthesis due to its reactive functional groups. lookchem.com
Intermediate in the Production of Organic Compounds (e.g., Pharmaceuticals, Agrochemicals, Specialty Chemicals)
This compound is utilized as a synthetic intermediate in the production of a wide array of organic compounds. lookchem.com Its chemical properties make it a suitable starting material for the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. lookchem.com In the pharmaceutical industry, this compound can be a key component in the development of new drugs, allowing for the creation of novel molecules with potential therapeutic applications. lookchem.com Similarly, in the agrochemical industry, it finds application in the synthesis of various products, such as pesticides and herbicides. lookchem.com Research and development laboratories also employ this compound as a tool for exploring new synthetic routes and developing innovative chemical methodologies. lookchem.com For instance, studies have investigated its potential biological activities, including antioxidant and antimicrobial properties, suggesting its relevance in the development of new formulations. smolecule.com
Building Block for Complex Organic Molecules
This compound's unique chemical structure, featuring hydroxyl and methoxy groups on an aromatic ring, makes it a valuable building block for the construction of various complex organic molecules. lookchem.comsmolecule.com Its reactivity allows it to participate in a range of chemical transformations. For instance, it can undergo condensation reactions with aldehydes or ketones to form various condensation products, which are useful in synthesizing complex organic molecules. smolecule.com Electrophilic aromatic substitution reactions are also possible due to the activating nature of the hydroxyl and methoxy groups, enabling further functionalization of the compound. smolecule.com
Research has demonstrated the utility of this compound in the synthesis of specific complex structures. For example, a this compound derivative was utilized in the assembly of the benzophenone (B1666685) core of morintrifolin B. scispace.com This synthesis involved selective deprotection to yield an intermediate featuring the same hydroxylated pattern as the target natural product. scispace.com
Development of Novel Molecular Architectures
The structural features of this compound contribute to its role in the development of novel molecular architectures. Its ability to engage in various reactions, such as substitution and condensation, allows for the creation of diverse molecular scaffolds. smolecule.com The strategic incorporation of this compound into synthetic routes can lead to molecules with unique structural properties and potential applications.
Studies exploring the synthesis of complex molecules often leverage the reactivity of building blocks like this compound to construct intricate frameworks. The development of new transformations and the judicious selection of organic reactions are crucial in accessing complex organic molecules, whether they originate from nature or are derived from rational design. kfupm.edu.sa
Computational Studies on Reaction Mechanisms for this compound Synthesis
Computational studies, particularly using density functional theory (DFT), provide valuable insights into the reaction mechanisms involving this compound, including those related to its synthesis and transformations. These studies can help elucidate transition states, energy barriers, and the influence of substituents and reaction conditions on the reaction pathway.
For instance, computational DFT studies have been performed to understand the reaction mechanisms for rearrangements involving propargyl vinyl ethers, where this compound derivatives can be products or intermediates. scispace.com These studies can support proposed domino mechanisms involving steps such as Claisen rearrangement, hydrogen shifts, electrocyclization, and aromatization reactions. scispace.com
Computational chemistry can also be applied to study the conformational stability of this compound and the role of interactions like hydrogen bonding, providing a deeper understanding of its behavior at the molecular level. researchgate.net Furthermore, DFT calculations can be used to investigate the electronic properties and intermolecular interactions of molecules related to this compound. researchgate.net
Computational studies are also employed to investigate reaction mechanisms of phenols, including those structurally related to this compound, such as hydrogen atom abstraction reactions. DFT calculations on transition states can provide fundamental insights into different reaction pathways. ustc.edu.cn These studies can correlate experimental data, such as activation enthalpies, with calculated properties like bond dissociation enthalpies. ustc.edu.cn
Computational methods are also used to investigate regioselectivity in reactions involving phenolic compounds, including substituted resorcinols, by computing the relative energies of possible radical intermediates. nih.gov These calculations can help explain the experimentally observed product distributions. nih.gov
Here is a table summarizing some computational studies related to compounds including or related to this compound:
| Study Type | Computational Method | Focus | Key Findings (Example) | Citation |
| Reaction Mechanism | DFT | Rearrangement of propargyl vinyl ethers | Supports a domino mechanism involving multiple steps. | scispace.com |
| Conformational Stability | Ab initio, AIM, DFT | Role of hydrogen bonding in 2-methoxyphenol (related to this compound) | Analysis of hydrogen-bonded clusters and intramolecular hydrogen bond energy. | researchgate.net |
| Reaction Mechanism | DFT | Hydrogen atom abstraction from phenols | Insights into transition states and correlation between activation energy and bond dissociation enthalpy. | ustc.edu.cn |
| Regioselectivity Studies | DFT | Radical cross-coupling of phenols | Computed relative energies of radical intermediates to explain observed regioselectivity. | nih.gov |
Advanced Spectroscopic Characterization and Computational Studies
Spectroscopic Analysis Techniques
Spectroscopic methods are crucial for identifying and characterizing chemical compounds by analyzing their interaction with electromagnetic radiation. For 2-Methoxyresorcinol, techniques such as NMR, MS, IR, Raman, and UV-Vis spectroscopy provide complementary information about its molecular structure, functional groups, and electronic transitions.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure and dynamics of molecules. It provides detailed information about the different types of atoms in a molecule and their connectivity, based on the magnetic properties of their nuclei. While specific ¹H NMR and ¹³C NMR data for this compound were not extensively detailed in the search results, NMR data has been used to confirm changes in the electronic properties of related compounds like resorcinol (B1680541) upon deprotonation. researchgate.net Theoretical chemical shifts determined by the GIAO method have also been compared with experimental ¹H and ¹³C NMR spectra for similar molecules, indicating the utility of computational methods in conjunction with NMR for structural verification. researchgate.net
Mass Spectrometry (GC-MS, LC-MS, ESI-MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound. This is essential for identifying unknown compounds and confirming the identity of synthesized substances.
For this compound, various MS techniques have been applied:
GC-MS: Gas Chromatography-Mass Spectrometry separates volatile and semi-volatile compounds before they enter the mass spectrometer. GC-MS data for this compound includes information on total peaks and the m/z values of the top peaks, such as 125, 97, and 140. nih.gov This technique is useful for the analysis of volatile metabolites. lcms.cz
LC-MS: Liquid Chromatography-Mass Spectrometry is used for separating a wider range of compounds, including less volatile and more polar ones. LC-MS data for this compound, particularly from Electrospray Ionization (ESI) in positive mode, shows a precursor m/z of 141.0546 ([M+H]+). nih.gov Top peaks observed in LC-MS/MS (MS2) include m/z 81.033829 (100% relative intensity), 53.039192 (20.28%), and 109.028847 (9.43%). nih.gov LC-MS is capable of providing information on both polar and non-polar compounds and offers high sensitivity and broader metabolite coverage. mdpi.com
ESI-MS: Electrospray Ionization Mass Spectrometry is a soft ionization technique commonly coupled with LC, suitable for analyzing polar molecules. ESI in positive mode has been used to generate [M+H]+ ions of this compound with a precursor m/z of 141.0546. nih.gov ESI is fundamental in LC-MS for characterizing large and polar molecules. phenomenex.com
Collision Cross Section (CCS) data for this compound ions, determined by the Traveling Wave (TW) method calibrated with polyalanine and drug standards, are available from mass spectrometry experiments. Values include 122.54 Ų for [M+H]+, 123.65 Ų for [M+H-H2O]+, and 124.98 Ų for [M+Na]+. nih.gov
Table 1 summarizes selected mass spectrometry data for this compound.
| Technique | Ionization Mode | Precursor m/z | Top Peaks (m/z, Relative Intensity %) | Collision Cross Section (Ų) |
| GC-MS | EI | - | 125, 97, 140 (Top 3) | - |
| LC-MS | ESI (+) | 141.0546 | 81.03 (100), 53.04 (20.28), 109.03 (9.43) | 122.54 ([M+H]+), 123.65 ([M+H-H2O]+), 124.98 ([M+Na]+) nih.gov |
| Other MS | Negative | 121.0289541 ([M-H20-H]-) | 59.01 (0.70), 61.02 (0.10), 92.03 (0.07) | - |
Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy (ATR-IR)
Infrared (IR) spectroscopy is used to identify functional groups in a molecule based on their characteristic vibrational frequencies. FT-IR spectroscopy is a type of IR spectroscopy that uses an interferometer to collect spectral data efficiently. specac.com Attenuated Total Reflectance (ATR) is a sampling technique used with FT-IR that allows for the analysis of solid or liquid samples without extensive preparation. specac.com
ATR-IR spectra for this compound have been recorded. nih.govnist.gov These spectra provide a "chemical fingerprint" of the molecule, showing specific absorption bands corresponding to its molecular vibrations. bruker.com While detailed peak assignments for this compound were not provided, IR spectroscopy is generally used to identify functional groups like hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups, which are present in this compound. vscht.cz Temperature-dependent infrared spectroscopy studies have been conducted on related compounds to understand the evolution of vibrational spectra upon phase transitions. researchgate.net
Raman and Surface-Enhanced Raman Scattering (SERS) Spectroscopy
Raman spectroscopy is another vibrational spectroscopic technique that provides complementary information to IR spectroscopy. It measures inelastic scattering of light, which is related to molecular vibrations. SERS is a technique that enhances Raman scattering by molecules adsorbed on a noble metal surface, significantly increasing sensitivity.
FT-Raman spectra for this compound have been recorded. nih.govspectrabase.com Research on related compounds like resorcinol has utilized Raman spectroscopy to study structural and vibrational properties and confirmed changes in electronic properties. researchgate.netresearchgate.net SERS spectroscopy has been employed in studies investigating the conformational stability of this compound and the role of hydrogen bonding, often in conjunction with theoretical calculations. researchgate.netresearcher.life SERS is a highly sensitive technique that can provide valuable chemical and molecular data. researcher.life
UV-Vis Spectroscopy
UV-Vis spectroscopy measures the absorption or transmission of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique is useful for studying electronic transitions within a molecule, particularly those with chromophores.
While direct UV-Vis absorption spectra specifically for this compound were not prominently detailed, UV-Vis spectroscopy is a standard technique for analyzing compounds that absorb in this range. upi.edugoogle.com Studies on related molecules have presented UV-Vis spectra and compared experimental results with theoretical calculations for identification and characterization. researchgate.net UV-Vis spectroscopy can be used for both qualitative investigation and quantitative detection of compounds. upi.edu The absorption of light at certain wavelengths is due to the movement of electrons from the ground state to the excited state. upi.edu
Computational Chemistry and Theoretical Modeling
Computational chemistry and theoretical modeling play a vital role in complementing experimental spectroscopic studies by providing insights into molecular structures, properties, and reaction mechanisms at a theoretical level. kallipos.gr
For this compound and related compounds, computational methods have been used to:
Optimize molecular geometries: Determining the most stable three-dimensional arrangement of atoms in a molecule. researchgate.netresearchgate.net
Calculate vibrational frequencies: Predicting IR and Raman spectra based on theoretical models, which can be compared with experimental data for validation. researchgate.netresearchgate.net
Study conformational stability: Investigating different possible spatial arrangements (conformers) of the molecule and their relative energies, particularly concerning the role of hydrogen bonding. researchgate.net Density Functional Theory (DFT) is a commonly used method for these calculations. researchgate.netresearchgate.net
Evaluate electronic properties: Analyzing aspects like electrostatic potential maps and frontier molecular orbitals. researchgate.net
Analyze intermolecular interactions: Studying interactions such as hydrogen bonding, which are significant for the behavior of molecules like this compound. researchgate.netresearchgate.net Ab initio methods and Atoms in Molecules (AIM) theory have been applied to analyze hydrogen-bonded clusters. researchgate.net
Theoretical calculations, often employing methods like DFT, are frequently used in conjunction with experimental SERS and IR spectroscopy to gain a comprehensive understanding of molecular behavior and interactions. researchgate.net Computational studies can provide insights that are not always revealed by experimental techniques alone. researchgate.net
Table 2 provides an example of how computational methods are applied in conjunction with spectroscopic techniques, based on studies of related compounds.
| Computational Method | Property Calculated | Related Spectroscopic Technique | Purpose |
| DFT | Equilibrium geometries | IR, Raman | Predict vibrational spectra for comparison with experiments |
| DFT | Vibrational frequencies | IR, Raman | Aid in peak assignment and understanding of vibrations |
| DFT | Conformational stability | SERS | Investigate the role of hydrogen bonding and conformers |
| Ab initio, AIM | Hydrogen bond energies | IR | Understand intermolecular interactions |
| DFT | Electrostatic potential, FMOs | - | Analyze electronic distribution and reactivity |
Computational chemistry provides a theoretical framework for interpreting experimental results and predicting properties that may be difficult to measure directly.
Density Functional Theory (DFT) Calculations for Structural, Electronic, and Vibrational Properties
Density Functional Theory (DFT) calculations are a powerful tool for investigating the fundamental properties of molecules like this compound. These calculations can predict optimized molecular structures, electronic distributions, and vibrational frequencies. Studies on related phenolic compounds, such as 2-methoxyphenol and resorcinol, demonstrate the utility of DFT in understanding these properties. For instance, DFT calculations have been used to examine the equilibrium geometries and vibrational frequencies of hydrogen-bonded aggregates of resorcinol molecules. researchgate.net The calculated vibrational frequencies often show good agreement with experimental data obtained from techniques like Infrared (IR) and Raman spectroscopy. researchgate.netresearchgate.net
DFT calculations can also provide insights into electronic properties, such as intermolecular charge transfer interactions. researchgate.net The choice of functional and basis set in DFT calculations is crucial for obtaining accurate results, with methods like B3LYP and basis sets such as 6-311G(d,p) being commonly employed in studies of similar molecules. researchgate.netresearchgate.net Periodic DFT calculations are also utilized to study the dynamics of molecules in the solid state, allowing for the assignment of vibrational modes based on experimental spectra like Inelastic Neutron Scattering (INS). mdpi.com
Analysis of Intramolecular and Intermolecular Hydrogen Bonding and Conformational Stability
For example, studies on 2-methoxyphenol (guaiacol), a related compound, have analyzed various hydrogen-bonded clusters with water using ab initio methods and Atoms in Molecules (AIM) theory to understand the nature and strength of hydrogen bonds. researchgate.netresearchgate.net The presence of intramolecular hydrogen bonding can stabilize certain conformations that might otherwise be sterically unfavorable. libretexts.org The strength of intramolecular hydrogen bonds can be influenced by the presence of electron-withdrawing groups. researchgate.net Intermolecular hydrogen bonding is crucial in the solid state, where molecules tend to arrange themselves to maximize these interactions. libretexts.orgpnas.org
Non-Covalent Interaction (NCI) Analysis
Non-Covalent Interaction (NCI) analysis is a computational technique used to visualize and characterize weak interactions, including hydrogen bonds and van der Waals forces, within a molecular system. researchgate.netresearchgate.net This method helps to identify regions of attractive (hydrogen bonding, van der Waals) and repulsive interactions based on the electron density and its derivatives. NCI analysis, often used in conjunction with DFT calculations, provides a visual representation of non-covalent interactions, offering deeper insights into the forces that govern molecular structure and stability. researchgate.net Studies on related compounds have utilized NCIplot analysis to further characterize non-covalent interactions. researchgate.net
Molecular Electrostatic Potential (MEP) Surface Analysis
Molecular Electrostatic Potential (MEP) surface analysis provides information about the charge distribution and reactive sites of a molecule. researchgate.netresearchgate.net The MEP surface maps the electrostatic potential onto the electron density surface, revealing regions that are susceptible to electrophilic attack (negative potential) or nucleophilic attack (positive potential). This analysis is useful for understanding how a molecule might interact with other charged species or participate in hydrogen bonding. researchgate.net MEP analysis has been applied to study hydrogen-bonded complexes of related molecules, illustrating how hydrogen bond formation can influence the dipole moment and charge distribution. researchgate.netresearchgate.net
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a method used to visualize and quantify intermolecular interactions in crystal structures. researchgate.netresearchgate.net The Hirshfeld surface defines the space around a molecule where the electron density from surrounding molecules is greater than the electron density of the isolated molecule. Analysis of the Hirshfeld surface and associated fingerprint plots can identify and quantify different types of intermolecular contacts, such as H–H, C–H, O–H, and other interactions, providing a comprehensive picture of the packing arrangements and forces in the solid state. researchgate.net This analysis can highlight significant intermolecular interactions within a crystal lattice. researchgate.net
Third-Order Nonlinear Optical (NLO) Response Investigation
The investigation of the third-order nonlinear optical (NLO) response of a compound explores its behavior in strong electromagnetic fields. NLO properties are relevant for applications in photonics and optical devices. Studies on the NLO response can be conducted experimentally using techniques like the Z-scan method. researchgate.net Computational methods, including quantum chemical calculations, can also be used to predict and analyze NLO properties, such as hyperpolarizabilities. researchgate.net Analyzing the structure-NLO relationships in phenolic compounds can help identify features that enhance nonlinear optical activity. researchgate.net
Quantum Chemical Analysis
Quantum chemical analysis encompasses a range of computational methods used to study the electronic structure, bonding, and properties of molecules based on the principles of quantum mechanics. This includes calculations of molecular orbitals (e.g., HOMO-LUMO), charge distribution (e.g., Natural Bond Orbital analysis), and various energy parameters. researchgate.netresearchgate.net These analyses provide a fundamental understanding of the chemical behavior and reactivity of a molecule. For instance, Atoms in Molecules (AIM) theory, a quantum chemical method, can be used to confirm the existence and compare the strengths of hydrogen bonds. researchgate.net Quantum chemical calculations can support the interpretation of spectroscopic data and provide theoretical backing for experimental observations. pnas.org
Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) to another (the receptor) when bound to form a stable complex. By predicting the binding pose and estimating the binding affinity, molecular docking studies can help to understand potential molecular interactions, such as how a small molecule might interact with a protein or other biological target. This technique is widely applied in drug discovery and materials science to screen potential candidates and optimize their binding characteristics.
Biological Activities and Mechanistic Investigations
Antioxidant Activity
2-Methoxyresorcinol has been shown to possess antioxidant properties, which can contribute to the protection of cells from oxidative stress smolecule.comontosight.ai. Some studies suggest it has weak to moderate antioxidant activity, potentially due to the presence of hydroxyl groups in its structure smolecule.com. Phenolic hydroxyl and methoxy (B1213986) groups in phenolic compounds generally enhance antioxidant activity nih.gov.
Mechanisms of Cellular Protection from Oxidative Stress
While specific detailed mechanisms for this compound are still under investigation, phenolic compounds, in general, exert antioxidant effects through various mechanisms. These include scavenging free radicals such as superoxide (B77818) and hydroxyl radicals, and reducing reactive oxygen species (ROS) accscience.comwikipedia.orgiiab.menih.govuni.lunih.govuni.lu. The ability to donate a hydrogen atom from the phenolic hydroxyl group is a key mechanism in neutralizing free radicals nih.gov. The presence of electron-donating groups like methoxy and hydroxyl on the benzene (B151609) ring can influence the O-H bond dissociation enthalpy, thereby affecting the radical scavenging ability nih.gov. Studies on the structure-antioxidant activity relationship of phenolic acids highlight that methoxyl (-OCH₃) and phenolic hydroxyl (-OH) groups can promote antioxidant activities nih.gov.
Antioxidant activity is commonly evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, and the Ferric Reducing Antioxidant Power (FRAP) assay nih.govuminho.ptsci-hub.se. These assays measure the capacity of a compound to neutralize free radicals or reduce metal ions, respectively uminho.ptsci-hub.se.
Synergistic Effects with Other Antioxidant Agents
Research has indicated that when combined with other antioxidants, this compound may enhance their effectiveness, suggesting potential synergistic effects smolecule.com. Synergism between antioxidants occurs when their combined effect is greater than the sum of their individual effects imist.ma. This can be influenced by factors such as the specific combination of compounds and the environmental conditions, such as pH imist.maresearchgate.net. Studies on other phenolic compounds have shown synergistic effects in inhibiting lipid peroxidation when combined with agents like α-tocopherol researchgate.net.
Antimicrobial Properties
Studies suggest that this compound possesses antimicrobial effects against various pathogens smolecule.comontosight.ai. This makes it a potential candidate for inclusion in antimicrobial formulations smolecule.comcymitquimica.comontosight.ai.
Effects Against Various Pathogens
While specific data on the range of pathogens affected by this compound is not extensively detailed in the provided information, its reported antimicrobial properties suggest activity against microorganisms smolecule.comontosight.ai. The antimicrobial activity of phenolic compounds is well-established, often involving mechanisms such as disruption of cell membranes, inhibition of enzymes, or interference with microbial metabolism.
Potential in Antimicrobial Formulations
Due to its demonstrated antimicrobial effects, this compound is considered for use in antimicrobial formulations smolecule.comcymitquimica.comontosight.ai. Its potential applications could include antiseptics or preservatives, leveraging its ability to inhibit the growth of various pathogens ontosight.ai.
Mechanisms of Action (e.g., Caspase-3 enzyme activity, bax/bcl-2 protein expression)
Tyrosinase Inhibition and Skin-Lightening Effects
Tyrosinase is a key enzyme involved in melanogenesis, the process of melanin (B1238610) production in the skin. Inhibiting tyrosinase activity is a common strategy for developing skin-lightening agents. Research indicates that this compound can exhibit tyrosinase inhibitory activity. researchgate.netmdpi.comnih.gov This inhibition can lead to a reduction in melanin synthesis, contributing to skin-lightening effects. researchgate.netmdpi.com Studies have explored various compounds for their tyrosinase inhibitory potential, including natural and synthetic derivatives. researchgate.netmdpi.comnih.govbioline.org.br
Interaction with Biological Systems and Cellular Pathways
Studies have investigated how this compound interacts at a molecular level with cellular pathways. smolecule.com Research suggests potential interactions with pathways involved in inflammation and oxidative stress responses. smolecule.com These interactions may provide insights into potential therapeutic applications. smolecule.com Furthermore, research on chemical combinations highlights how cellular responses to chemical pairs can reveal connections between their biological targets and provide insights into network models. nih.gov
Role as a Metabolite and Biomarker
This compound functions as a metabolite and has been identified as a potential biomarker in various contexts. researchgate.netnih.govmdpi.com
This compound can be formed through the oxidation of resorcinol (B1680541). Studies exploring the oxidation of related compounds, such as o-methoxyphenol by enzymes like toluene (B28343) 4-monooxygenase, have shown the formation of derivatives like 4-methoxyresorcinol. nih.gov While this specific reaction involves a different starting material, it illustrates enzymatic oxidation pathways that can lead to methoxylated resorcinol derivatives.
This compound is a polyphenol that has been reported to derive from the consumption of green and black tea. researchgate.netnih.govmdpi.comresearchgate.net Tea, derived from the Camellia sinensis plant, is rich in polyphenolic compounds, including catechins, theaflavins, and thearubigins, with differences in composition between green and black tea due to fermentation. nih.govresearchgate.netum.esresearchgate.net The presence of this compound in tea contributes to its profile of bioactive compounds.
Urinary this compound has been identified as a biomarker of tea consumption. researchgate.netnih.govmdpi.comresearchgate.net Metabolomic studies, which analyze the complete set of metabolites in biological samples, have been utilized to identify dietary biomarkers. researchgate.netnih.govui.ac.idfrontiersin.org Research has shown correlations between the presence and levels of certain metabolites in urine and the consumption of specific foods, including tea. researchgate.netnih.gov
In individuals with uremia, a condition characterized by the retention of waste products in the blood due to kidney dysfunction, certain organic solutes accumulate and are considered uremic toxins. mdpi.com These toxins can be classified based on their molecular size and binding capacity, with some being protein-bound. mdpi.com this compound is among the solutes that can be retained in uremia. unimi.it A substantial fraction of uremic retention solutes is protein-bound, and only the free fraction is generally considered responsible for biological effects. oup.compsu.edu The binding of these solutes to plasma proteins, such as albumin, can complicate their removal through therapies like hemodialysis. mdpi.comoup.compsu.edu
Presence in Natural Sources
This compound has been reported in several plant species and biological products. It is listed as a compound found in Peltophorum africanum nih.gov. Peltophorum africanum is an ethnomedicinal plant in the family Fabaceae, native to southern Africa, and its leaves, bark, and roots are used in traditional African medicine researchgate.netmdpi.com.
While Ardisia brevicaulis and Aegiceras corniculatum are known to contain various resorcinol derivatives and other bioactive compounds, specific mentions of this compound in these sources require careful examination of the literature. Research on Ardisia brevicaulis has focused on alkylphenol derivatives like ardisiphenol D, E, and F, which exhibit cytotoxic properties researchgate.net. Aegiceras corniculatum, a mangrove plant, has been found to contain benzoquinones such as embelin (B1684587) and its derivatives, which show antimalarial activity researchgate.netresearchgate.net. One study on Aegiceras corniculatum characterized compounds including 4-methoxyresorcinol, but this compound was not explicitly listed among the isolated known compounds in that particular study researchgate.net.
This compound has also been identified as a polyphenol present in green and black tea, and urinary this compound has been suggested as a biomarker of tea consumption mdpi.comresearchgate.net.
Regarding its presence in goat milk, metabolomic analyses of goat milk have identified numerous metabolites, including fatty acids, peptides, and plant components, influenced by factors such as breed and feed researchgate.netfortuneonline.org. While general categories of compounds are discussed, this compound is not consistently or specifically highlighted as a key component in the available literature on goat milk composition researchgate.netfortuneonline.orgpiccantino.comresearchgate.net.
A related compound, 2-methylpyrogallol sulfate (B86663) (also known as this compound sulfate), has been identified as a xenobiotic metabolite found in urine and correlated with green tea consumption nih.govnaturalproducts.net. This suggests that this compound, potentially consumed through tea, may be metabolized and excreted in a sulfated form.
Bioavailability and Pharmacokinetics in Biological Systems
Information specifically detailing the bioavailability and pharmacokinetics of this compound in humans is limited in the provided search results. Some studies note that while this compound is a polyphenol introduced via diet (specifically tea consumption), no studies have been carried out to elucidate its bioavailability and contribution to plasma retention in humans mdpi.comresearchgate.net.
However, some computational predictions regarding the pharmacokinetic properties of this compound are available. Using online tools, its predicted properties include a quantitative estimate of drug-likeness of 0.614 and a natural product-likeness score of 0.947 . Predicted absorption characteristics include a low Caco-2 permeability and human intestinal absorption (HIA) . The predicted plasma protein binding (PPB) is approximately 69.79%, and the predicted volume of distribution (VD) is 0.606 . The predicted blood-brain barrier (BBB) penetration is low, indicating it is likely non-permeable .
While direct experimental data on the absorption, distribution, metabolism, and excretion (ADME) of this compound in biological systems is scarce in the search results, the prediction tools offer a preliminary in silico assessment of its potential pharmacokinetic behavior nih.govresearchgate.net.
It is noted that polyphenols, in general, often have scarce bioavailability, and many can be fermented by the gut microbiome mdpi.com. The identification of this compound sulfate in urine suggests that sulfation is a potential metabolic pathway in humans after exposure nih.govnaturalproducts.net.
In the context of uremic toxins, this compound has been mentioned as having a CMAX/CU ratio of 16.43, suggesting potential accumulation in certain patient populations, although factors influencing this ratio such as genetics, protein binding, or gut microbiota warrant further investigation mdpi.com.
Predicted Pharmacokinetic Properties of this compound
| Property | Predicted Value | Source |
| Quantitative Estimate of Drug-likeness | 0.614 | TCM-ADIP |
| Synthetic accessibility score | 1.944 | TCM-ADIP |
| Natural Product-likeness score | 0.947 | TCM-ADIP |
| Lipinski Rule | Accepted | TCM-ADIP |
| GSK Rule | Accepted | TCM-ADIP |
| Golden Triangle | Rejected | TCM-ADIP |
| Caco-2 Permeability | -4.681 | TCM-ADIP |
| MDCK Permeability | 2.11E-05 | TCM-ADIP |
| Pgp-substrate | 0.006 | TCM-ADIP |
| HIA (human intestinal absorption) | 0.006 | TCM-ADIP |
| F20% (20% Oral Bioavailability) | 0.008 | TCM-ADIP |
| F30% (30% Oral Bioavailability) | 0.01 | TCM-ADIP |
| PPB (Plasma protein binding) | 69.79% | TCM-ADIP |
| VD (Volume Distribution) | 0.606 | TCM-ADIP |
| BBB Penetration | 0.116 | TCM-ADIP |
| B3 Penetration | Non-Permeable | TCM-ADIP |
| Fu (Fraction unbound in plasma) | 21.16% | TCM-ADIP |
| CYP1A2 inhibitor | 0.855 | TCM-ADIP |
This table presents predicted data based on computational models and should be interpreted as indicative rather than definitive experimental results.
Derivatives and Analogues of 2 Methoxyresorcinol: Structure Activity Relationships
Structurally Similar Compounds and Their Unique Properties
Compounds structurally similar to 2-methoxyresorcinol often share the core 1,3-dihydroxybenzene structure but differ in the nature, position, and number of additional substituents. These structural variations lead to distinct physical, chemical, and biological properties.
One significant class of related compounds is the alkylresorcinols (ARs), which are characterized by a resorcinol (B1680541) ring substituted with an alkyl chain, typically at the C-5 position. nih.govnih.gov Examples include Orcinol (5-methylresorcinol) and 5-heptadecylresorcinol. nih.govnih.gov Unlike this compound, which has a methoxy (B1213986) group adjacent to one of the hydroxyls, alkylresorcinols feature a lipophilic alkyl chain. This difference in substitution significantly impacts their properties, including solubility and interaction with biological membranes. nih.govacs.orgpg.edu.pl Alkylresorcinols are known for various biological activities, such as antioxidant, antimicrobial, and antiproliferative effects. nih.govnih.govresearchgate.net
Another related group includes 2-methylresorcinol, which has a methyl group at the C-2 position instead of a methoxy group. nih.gov Studies comparing the activity of resorcinol derivatives, including 2-methylresorcinol, have shown differences in their interaction with enzymes like tyrosinase, suggesting that even subtle changes in substitution pattern can alter biological interactions. nih.gov
The presence and position of hydroxyl and methoxy groups, as well as the nature and length of alkyl chains, contribute to the unique properties and bioactivity profiles of these compounds compared to this compound. nih.govresearchgate.netmdpi.com
Alkylresorcinols and 2-Methyl-5-alkylresorcinols
Alkylresorcinols (ARs) are a class of amphiphilic phenolic lipids widely found in nature, particularly in cereals like rye, wheat, and barley. nih.govnih.govbeilstein-journals.org They consist of a resorcinol ring with an attached alkyl chain, usually at the C-5 position. nih.gov The alkyl chains can vary in length and saturation, contributing to the diversity within this class. nih.gov ARs possess a range of biological properties, including antioxidant, antimicrobial, and anticancer activities. nih.govnih.govresearchgate.net Their lipophilic nature, due to the alkyl chain, influences their absorption and interaction with biological membranes. nih.govpg.edu.pl
A subgroup of alkylresorcinols is the 2-methyl-5-alkylresorcinols (mARs). nih.gov These compounds have an additional methyl group at the C-2 position of the resorcinol ring, in addition to the alkyl chain at C-5. nih.gov While less studied than 5-alkylresorcinols, mARs are also found in natural sources like quinoa and are believed to exhibit similar structural diversity in their alkyl chains. nih.gov The presence of the methyl group at the C-2 position in mARs, adjacent to a hydroxyl group, introduces a different steric and electronic environment compared to 5-alkylresorcinols and this compound, potentially influencing their biological interactions and activities.
Analysis of Substituent Effects on Biological Activity
The biological activity of resorcinol derivatives, including this compound and its analogues, is significantly influenced by the nature, position, and interplay of their substituents. Analyzing these substituent effects is key to understanding their mechanisms of action and designing more potent compounds.
Hydroxyl and Methoxy Group Influence
The hydroxyl (-OH) groups on the resorcinol ring are crucial for many of the biological activities observed in these compounds, particularly their antioxidant properties, as they can act as hydrogen donors to scavenge free radicals. nih.govpnrjournal.com The position and number of hydroxyl groups impact their reactivity.
The methoxy (-OCH₃) group, as present in this compound, also plays a role. Methoxy groups can influence the electron density of the aromatic ring and participate in hydrogen bonding, which can affect the molecule's interaction with biological targets. nih.govresearchgate.net Studies on other phenolic compounds have shown that the number and position of methoxy groups can enhance antioxidant activity. nih.govresearchgate.net However, methoxy groups can also form intramolecular hydrogen bonds with adjacent hydroxyl groups, potentially affecting their availability for interaction with enzymes or other biological molecules. nih.govresearchgate.net The specific influence of the methoxy group at the C-2 position in this compound, adjacent to a hydroxyl group, can lead to different properties compared to compounds with methoxy groups at other positions or without them.
Impact of Lipophilicity on Biological Activity and Absorption
Lipophilicity, a measure of a compound's affinity for a non-polar environment, is a critical factor influencing the biological activity and absorption of resorcinol derivatives, especially those with alkyl chains like alkylresorcinols. acs.orgpg.edu.plmdpi.comresearchgate.net Compounds need a certain degree of lipophilicity to cross biological membranes and reach intracellular targets. pg.edu.plmdpi.comresearchgate.net
The length and nature of alkyl chains in alkylresorcinols directly impact their lipophilicity. Longer alkyl chains generally increase lipophilicity. nih.gov This increased lipophilicity can enhance the compound's ability to partition into lipid bilayers, affecting membrane-related activities and cellular uptake. nih.govpg.edu.pl However, excessive lipophilicity can lead to poor solubility in aqueous biological fluids and non-specific binding, potentially reducing bioavailability and increasing toxicity. mdpi.com
Research on resorcinol derivatives has demonstrated that there can be an optimal range of lipophilicity for specific biological activities, such as enzyme inhibition. acs.orgmdpi.com For instance, studies on tyrosinase inhibitors have suggested that activity can correlate with lipophilicity, with an optimal logP value for maximum effect. acs.orgmdpi.com
Steric Hindrance Effects
Steric hindrance, caused by the spatial arrangement and size of substituents, can significantly influence the interaction of resorcinol derivatives with biological macromolecules like enzymes and receptors. nih.govfastercapital.comresearchgate.net Bulky groups near reactive centers or binding sites can impede the approach and proper orientation of the molecule, affecting binding affinity and catalytic activity. nih.govfastercapital.com
In the context of resorcinol derivatives, substituents at positions ortho to the hydroxyl groups (like the methoxy group at C-2 in this compound or a methyl group at C-2 in 2-methylresorcinol) can introduce steric hindrance. nih.gov This can impact reactions involving the hydroxyl groups or the aromatic ring. For example, studies on the interaction of resorcinol derivatives with tyrosinase have indicated that a methyl group at the C-2 position can affect binding compared to unsubstituted resorcinol or derivatives substituted elsewhere. nih.gov
Steric hindrance can also influence the regioselectivity of chemical reactions involved in the synthesis or metabolism of these compounds. The presence of bulky groups can direct incoming reagents to less hindered positions on the molecule.
Synthesis and Evaluation of Novel Derivatives for Enhanced Efficacy
The synthesis of novel this compound derivatives and analogues is an active area of research aimed at developing compounds with improved biological activity, specificity, and pharmacokinetic properties. Various synthetic strategies are employed to introduce different substituents onto the resorcinol core or to modify the existing methoxy and hydroxyl groups.
Common synthetic approaches include electrophilic aromatic substitution reactions to introduce substituents onto the activated resorcinol ring, etherification or esterification of the hydroxyl groups, and modification of side chains in alkylresorcinols. jmchemsci.comacs.org For instance, Friedel-Crafts reactions can be used to attach alkyl chains to the resorcinol core. Palladium-catalyzed cross-coupling reactions and Wittig reactions are also utilized in the synthesis of substituted resorcinol derivatives, including alkylresorcinols. beilstein-journals.orglookchem.com
Methodological Considerations in 2 Methoxyresorcinol Research
Bioassay-Guided Chromatographic Analyses
Bioassay-guided chromatographic analysis is a key strategy in the study of natural products, including compounds like 2-Methoxyresorcinol, which can be found in various plant sources such as Peltophorum africanum and in the extracts of Convolvulus pluricaulis, Michelia champaca, and Chromolaena odorata. nih.govresearchgate.netijbpas.com This approach involves the fractionation of crude extracts using chromatographic techniques, with each fraction subsequently tested for a specific biological activity in a relevant bioassay. researchgate.netphcog.com Fractions exhibiting activity are further purified using more advanced chromatographic methods, and the process of bioassay and purification is repeated until the active compound(s) are isolated.
Chromatographic techniques commonly employed in this process include column chromatography, often utilizing silica (B1680970) gel, and high-performance liquid chromatography (HPLC). phcog.comnottingham.ac.uk For instance, silica gel column chromatography with different solvent systems can be used for the separation of constituents from plant extracts. phcog.com The fractions collected from these chromatographic steps are then subjected to bioassays to pinpoint which fractions contain the compound(s) responsible for the observed biological effect. This iterative process allows for the targeted isolation of bioactive molecules from complex mixtures.
In Vitro and In Vivo Model Systems for Biological Activity Assessment
Assessing the biological activity of this compound necessitates the use of both in vitro (cell-based or cell-free) and in vivo (animal) model systems. In vitro studies offer a controlled environment to investigate the direct effects of the compound on specific biological targets, cells, or enzymes. oup.comoup.com Cell-based assays can involve various cell lines, such as cancer cell lines or immune cells like RAW 264.7 macrophages, to evaluate cytotoxicity, anti-inflammatory effects, or other cellular responses. phcog.comresearchgate.net Cell-free assays, on the other hand, might focus on the inhibition of specific enzymes, such as cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), which are involved in inflammatory pathways. phcog.com
In vivo models, typically involving laboratory animals, are crucial for evaluating the systemic effects, metabolism, and potential efficacy and safety of this compound in a complex biological system. oup.com While the provided text mentions in vivo experiments in the context of evaluating plant extracts containing various compounds, including this compound, for activities like antidepressant effects, specific detailed examples solely focused on in vivo studies of isolated this compound are not extensively described. nih.gov The choice of relevant concentrations for both in vitro and in vivo studies is critical to ensure that the findings are physiologically relevant. oup.comoup.com Recommendations suggest using the highest reported concentration in uremic plasma or serum as a starting point for in vitro testing, with verification of the effective concentration in the incubation medium, especially for compounds that bind to serum proteins. oup.com
Analytical Methods for Quantification in Biological Samples
Accurate quantification of this compound and its metabolites in biological samples is essential for understanding its pharmacokinetics, distribution, and role as a potential biomarker. Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are powerful analytical techniques frequently employed for this purpose. researchgate.netijbpas.comsciopen.com
LC-MS, particularly coupled with high-resolution mass spectrometry (HRMS) like Orbitrap technology, allows for the identification and quantification of various compounds, including phenolic compounds like this compound, in complex biological matrices such as plant extracts and urine. researchgate.netijbpas.comnih.gov This technique separates compounds based on their physicochemical properties in a liquid mobile phase before they are detected and identified by mass spectrometry based on their mass-to-charge ratio. ijbpas.com GC-MS is another valuable technique, particularly for volatile or semi-volatile compounds, and has been used in the analysis of plant extracts where this compound was detected. researchgate.net
For quantifying specific metabolites like this compound sulfate (B86663) in biological fluids such as serum, mass fragmentographic methods have been utilized. ebi.ac.uk These methods allow for the determination of concentrations of both unconjugated and conjugated forms of the compound. ebi.ac.uk The sensitivity and specificity of these mass spectrometry-based methods are crucial for accurately measuring the levels of this compound and its derivatives in various biological samples. ijbpas.com
Study Design for Investigating Mechanisms of Action
Investigating the mechanisms of action of this compound requires carefully designed studies, often integrating in vitro experiments with analytical techniques. Study designs for exploring mechanisms can involve assessing the compound's interaction with specific cellular pathways or molecular targets. For instance, studies have investigated how compounds like this compound interact with cellular pathways involved in inflammation and oxidative stress responses. smolecule.com
Network pharmacology is an emerging approach that can be integrated into study designs to explore the complex mechanisms of action of compounds, particularly those derived from natural sources with multiple potential targets. nih.gov This involves using computational tools and databases to predict potential targets and pathways influenced by the compound. nih.gov While the provided context discusses network pharmacology in the context of plant extracts, the principles can be applied to individual compounds like this compound to gain insights into its potential molecular interactions and downstream effects. Experimental validation using in vitro or in vivo models is then necessary to confirm the predicted mechanisms. nih.gov
Challenges and Limitations in Research on this compound
Research on this compound, like many natural compounds, faces several challenges and limitations. One significant limitation highlighted in the context of related compounds and dietary metabolites is the complexity of discerning the effects of individual compounds when they are consumed as part of a complex diet or extract containing numerous other substances. oatext.commdpi.com This underscores the importance of isolating the pure compound for targeted research.
Another challenge lies in the detection and comprehensive analysis of this compound and its metabolites in biological samples. While advanced mass spectrometry techniques are powerful, the metabolome is vast and complex, and not all metabolites may be easily identified or quantified. mdpi.comnih.gov The levels of certain metabolites can also be influenced by various factors, including genetics, protein binding, and gut microbiota, adding layers of complexity to their analysis and interpretation. mdpi.com
Furthermore, translating findings from in vitro studies to in vivo relevance can be challenging. The concentrations tested in vitro may not always reflect the actual concentrations reached in specific tissues or the systemic circulation in vivo due to factors like absorption, metabolism, and distribution. oup.com The bioavailability of this compound and its contribution to plasma retention in humans, for example, have been noted as areas requiring further study. mdpi.com The limited information available in the literature on certain aspects, such as the toxicity of this compound in specific conditions, also represents a limitation in fully understanding its biological profile. researchgate.net
Future Directions and Emerging Research Areas
Exploration of Novel Therapeutic Applications
Future research is poised to delve deeper into the therapeutic potential of 2-Methoxyresorcinol. Building upon its reported antioxidant, antimicrobial, and anti-inflammatory properties, studies are expected to investigate its efficacy in specific disease models. The compound's ability to protect cells from oxidative stress suggests potential applications in conditions linked to oxidative damage smolecule.comontosight.ai. Its reported antimicrobial effects indicate it could be a candidate for novel antimicrobial formulations smolecule.com. Further research is needed to elucidate the specific mechanisms of action at the molecular level, particularly how it interacts with cellular pathways involved in inflammation and oxidative stress responses smolecule.com. The unique structural properties of this compound, including its balance between hydrophilicity and lipophilicity, may contribute to its effective interaction within biological systems, making it a versatile compound for pharmaceutical research smolecule.com.
Development of this compound-based Materials (e.g., Metal-Organic Frameworks)
The chelating properties of this compound, specifically its ability to chelate metal ions like copper and iron, present opportunities in material science smolecule.com. This characteristic makes it a potential component in the development of Metal-Organic Frameworks (MOFs). MOFs are a class of porous materials with diverse applications, and incorporating this compound could lead to the creation of novel MOFs with tailored properties for catalysis, gas storage, or separation. Research in this area would focus on synthesizing MOFs using this compound as a ligand and characterizing their structural and functional attributes.
Advanced Computational Modeling for Predictive Research
Advanced computational modeling techniques, such as ab initio methods and Atoms in Molecules (AIM) theory, are valuable tools for understanding the behavior of this compound at the molecular level. These methods can be used to analyze its conformational stability, hydrogen bonding interactions, and interactions with solvents researchgate.net. Future research can leverage these computational approaches to predict the compound's properties, reactivity, and interactions with biological targets or material components. This predictive research can guide experimental studies and accelerate the discovery of new applications. Computational methods can also be used to analyze supramolecular synthons and understand the influence of structural variations on self-assembly behavior researchgate.net.
Investigation of Synergistic Effects in Complex Biological Systems
Research has indicated that this compound may enhance the effectiveness of other compounds, such as antioxidants or antimicrobial agents, when combined smolecule.com. Future studies should systematically investigate these synergistic effects in complex biological systems. This involves designing experiments to evaluate the combined effects of this compound with other therapeutic agents or natural compounds. Understanding these synergistic interactions could lead to the development of more potent and effective combination therapies or formulations. Studying cellular responses to combinations of chemicals can reveal how their biological targets are connected and provide insights into synergistic effects nih.gov. Testing pools of substances can also provide hints on potential synergistic effects oup.com.
Elucidation of Host Production and Gut Microbiome Interplay
Emerging research areas include the investigation of how this compound is produced by the host and its interactions with the gut microbiome. While this compound has been identified as a metabolite and a potential biomarker of tea consumption, its bioavailability and contribution to plasma retention in humans require further study biosynth.commdpi.com. The complex interplay between the gut microbiome, diet, and host health is a significant area of research mdpi.com. Future studies could explore the role of gut bacteria in the metabolism of this compound precursors and the impact of this compound on the composition and function of the gut microbiota. This could involve studying microbial fermentation pathways and the resulting metabolites, as well as how host genetics and diet influence this interplay mdpi.comnih.gov. Understanding this dynamic interaction is crucial for fully appreciating the biological roles and potential health implications of this compound.
Q & A
Basic Research Questions
Q. What are the key physical and chemical properties of 2-Methoxyresorcinol critical for experimental design?
- Methodological Answer : The physical properties of this compound (CAS 29267-67-2, molecular formula C₇H₈O₃, molecular weight 140.14 g/mol) can be predicted using computational methods such as the Joback group contribution approach. This method estimates properties like critical volume (vc) and melting points, which are essential for solvent selection and reaction optimization . Experimental validation via differential scanning calorimetry (DSC) and gas chromatography-mass spectrometry (GC-MS) is recommended to confirm computational predictions.
Q. What established synthesis protocols exist for this compound derivatives in supramolecular chemistry?
- Methodological Answer : Crown ether derivatives of this compound are synthesized via nucleophilic substitution reactions, where methoxy and hydroxyl groups act as electron donors. For example, bis(m-phenylene)-32-crown-10 derivatives are prepared by reacting this compound with dihaloalkanes under controlled pH (8–9) and temperature (60–80°C). Characterization via NMR and X-ray crystallography ensures structural fidelity .
Advanced Research Questions
Q. How can researchers design experiments to investigate the complexation of this compound derivatives with alkali metal cations?
- Methodological Answer : To study host-guest interactions, employ spectroscopic titration (e.g., UV-Vis or fluorescence) to determine binding constants (Kₐ). Competitive binding assays using ion-selective electrodes or isothermal titration calorimetry (ITC) can resolve stoichiometry and thermodynamic parameters (ΔG, ΔH). Structural analysis via X-ray crystallography or DFT simulations provides insights into substituent effects on binding affinity .
Q. What methodologies resolve contradictions in reported thermodynamic data for this compound?
- Methodological Answer : Cross-validation using multiple techniques (e.g., DSC for melting points, GC-MS for purity) minimizes experimental variability. Statistical tools like Bland-Altman analysis or meta-regression (following PRISMA guidelines) identify systematic biases in literature data. Transparent reporting of instrument precision (e.g., ±0.1°C for melting points) is critical .
Q. How should systematic reviews on this compound’s biomedical applications adhere to reporting standards?
- Methodological Answer : Follow PRISMA guidelines for transparent literature screening, data extraction, and risk-of-bias assessment. For intervention studies (e.g., antioxidant effects), apply Cochrane Handbook criteria to evaluate heterogeneity and publication bias. Meta-analyses must report effect sizes (e.g., standardized mean differences) with 95% confidence intervals .
Q. What frameworks guide the formulation of rigorous research questions for this compound studies?
- Methodological Answer : Use the PICO framework (Population: compound derivatives; Intervention: synthesis method; Comparison: alternative substituents; Outcome: binding affinity) to structure hypotheses. The FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) ensure questions align with resource constraints and societal impact. For example: “How do electron-withdrawing substituents on this compound affect its redox behavior in aqueous media?” .
Methodological Best Practices
- Reproducibility : Document reaction conditions (solvent, temperature, catalyst) and compound purity (>95% by HPLC) in the Experimental section. Use SI (Supporting Information) for extensive datasets .
- Ethical Compliance : Adhere to the Malaysian Code of Responsible Conduct in Research, ensuring data integrity and authorship transparency .
- Data Presentation : Avoid excessive chemical structures in figures (≤3 per graphic) and report numerical precision aligned with instrument capabilities (e.g., “yield = 72 ± 2%”) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
